molecular formula C10H7NO3 B3051324 2-Quinolinecarboxylic acid, 1-oxide CAS No. 3297-64-1

2-Quinolinecarboxylic acid, 1-oxide

Cat. No. B3051324
CAS RN: 3297-64-1
M. Wt: 189.17 g/mol
InChI Key: CAGGDJBSADVXFV-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid, 1-oxide, also known as 2-carboxyquinoline 1-oxide or 2-carboxyquinoline N-oxide, is a chemical compound with the molecular formula C10H7NO3 . It is also referred to as quinoline-2-carboxylic acid .


Synthesis Analysis

The synthesis of 2-Quinolinecarboxylic acid, 1-oxide has been reported in various studies. For instance, a study reported the sonochemical synthesis of a new lead (II) coordination polymer with 2-Quinoline Carboxylate Ligand . The synthesis was carried out via heat gradient and sonochemical methods .


Molecular Structure Analysis

The molecular structure of 2-Quinolinecarboxylic acid, 1-oxide consists of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 189.167 Da and the monoisotopic mass is 189.042587 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Quinolinecarboxylic acid, 1-oxide include a molecular weight of 189.17 . The compound has a melting point of 171 °C (decomposition), a predicted boiling point of 413.4±37.0 °C, and a predicted density of 1.35±0.1 g/cm3 .

Scientific Research Applications

Catalytic Applications

Oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives have been synthesized and characterized. These compounds demonstrated catalytic competency in the epoxidation of cyclooctene, revealing a relationship between the complex structure and catalytic efficiency (Machura et al., 2013).

Organic Synthesis

Silica sulfuric acid and NaNO2 have been used to oxidize 1,2-dihydroquinolines to their corresponding quinoline derivatives under mild conditions, yielding excellent outcomes. This method highlights the effectiveness of using specific oxidizing agents for the aromatization of quinolines (Niknam et al., 2007).

Environmental Studies

The reactivity and transformation of antibacterial N-oxides in the presence of manganese oxide were investigated, showing high reactivity towards MnO2 for compounds like quinoline N-oxide. This study provides insights into the potential environmental fate of N-oxide compounds (Zhang & Huang, 2005).

Therapeutic Research

A natural quinoline alkaloid, isolated from a deep-sea-derived fungus, was synthesized and evaluated for its neuroprotective properties in a Parkinson's disease model. This compound ameliorated dopaminergic neurodegeneration, suggesting its potential as a therapeutic candidate for Parkinson's disease treatment (Lee et al., 2022).

Safety and Hazards

The safety data sheet for quinaldic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-oxidoquinolin-1-ium-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)9-6-5-7-3-1-2-4-8(7)11(9)14/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGGDJBSADVXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480777
Record name 2-Quinolinecarboxylic acid, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinolinecarboxylic acid, 1-oxide

CAS RN

3297-64-1
Record name 2-Quinolinecarboxylic acid, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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